3,4-Dimethylphenol

Biodegradation Environmental Microbiology Wastewater Treatment

For R&D requiring a metabolizable xylenol isomer. 3,4-Dimethylphenol supports bacterial growth via meta-cleavage, unlike recalcitrant 3,5-xylenol. As the last-eluting isomer in GC analyses, it is a critical reference standard for method development. In polymer synthesis, its specific 3,4-substitution dictates final antioxidant efficacy. Substituting mixed xylenols risks analytical error or failed syntheses. Precise isomer identity is mandatory for reproducibility and compliance.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 95-65-8
Cat. No. B119073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylphenol
CAS95-65-8
Synonyms3,4-Xylenol;  1,3,4-Xylenol;  1-Hydroxy-3,4-dimethylbenzene;  3,4-DMP;  4,5-Dimethylphenol;  4-Hydroxy-1,2-dimethylbenzene;  NSC 1549; 
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)C
InChIInChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3
InChIKeyYCOXTKKNXUZSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Sol in ethyl alcohol, carbon tetrachloride, miscible in ethyl ether
Very sol in benzene, chloroform
Soluble in aromatic solvents
In water, 4.76X10+3 mg/l @ 25 °C.
4.76 mg/mL at 25 °C
slightly soluble in water;  soluble in fat
moderately soluble (in ethanol)

3,4-Dimethylphenol (CAS 95-65-8) Procurement Guide: Technical Specifications and Key Differentiators for Scientific Selection


3,4-Dimethylphenol (CAS 95-65-8), also known as 3,4-xylenol or 4-hydroxy-o-xylene, is a dimethyl-substituted phenolic compound with the molecular formula C8H10O and a molecular weight of 122.16 g/mol. It is one of six isomeric xylenols and is characterized by methyl groups at the 3- and 4-positions relative to the hydroxyl group on the benzene ring. The compound is typically supplied as a white to off-white crystalline powder with a purity of ≥98% (GC) and a melting point of 65-68 °C . It is slightly soluble in water and miscible with common organic solvents such as ethanol, ether, and chloroform [1]. 3,4-Dimethylphenol is commercially available from major chemical suppliers and is utilized as a chemical intermediate in the synthesis of antioxidants, modified polyimides, pesticides, dyes, and specialty polymers .

Why 3,4-Dimethylphenol Cannot Be Substituted by Generic Xylenol Mixtures or Isomers in Critical Applications


Although all six xylenol isomers share the same molecular formula and many similar physicochemical properties, they are not interchangeable in scientific and industrial applications due to fundamental differences in regiochemistry that dictate distinct reactivity, metabolic pathways, and analytical behavior. Substitution of 3,4-dimethylphenol with a generic 'mixed xylenol' fraction or an incorrect isomer such as 3,5-dimethylphenol can lead to divergent synthetic outcomes, incomplete biodegradation, or analytical quantification errors. Evidence demonstrates that 3,4-dimethylphenol exhibits unique metabolic competence in microbial degradation pathways [1], distinct regulatory toxicology thresholds relative to other isomers [2], and specific chromatographic retention characteristics essential for accurate isomer identification and separation [3]. These quantifiable differences establish that 3,4-dimethylphenol is a chemically distinct entity that must be procured and specified with precision for applications where isomer identity impacts performance or compliance.

Quantitative Evidence for Selecting 3,4-Dimethylphenol: Comparative Data vs. Key Isomers


Microbial Degradation: 3,4-Dimethylphenol Supports Growth via Meta-Cleavage Pathway While 3,5-Dimethylphenol Does Not

In a direct head-to-head study using Alcaligenes eutrophus JMP 134, induction of the meta-cleavage pathway by 3,4-dimethylphenol resulted in bacterial growth with no accumulation of dead-end products. In stark contrast, under identical experimental conditions, 3,5-dimethylphenol is not metabolized whatsoever by the meta-cleavage pathway [1]. This constitutes a binary functional difference where one isomer is a viable carbon source for a specific biodegradative pathway and the other is completely recalcitrant.

Biodegradation Environmental Microbiology Wastewater Treatment

Regulatory Toxicology: 3,4-Dimethylphenol Has a Higher Oral Reference Dose (RfD) Than 2,6-Dimethylphenol

The U.S. Environmental Protection Agency (EPA) has established oral Reference Doses (RfD) for specific dimethylphenol isomers based on systemic toxicity. The RfD for 3,4-dimethylphenol is 0.098 mg/day, which is more than double the RfD of 0.042 mg/day assigned to 2,6-dimethylphenol [1]. This indicates that, based on the available toxicological data, 2,6-dimethylphenol is considered to have a greater systemic toxic potential than 3,4-dimethylphenol, warranting a more stringent exposure limit. Furthermore, the Reportable Quantity (RQ) under CERCLA is 1000 for 3,4-dimethylphenol compared to 100 for 2,6-dimethylphenol, reflecting a ten-fold difference in regulatory threshold for spill reporting [1].

Regulatory Toxicology Risk Assessment Environmental Health

Gas Chromatographic Behavior: 3,4-Dimethylphenol Exhibits the Highest Relative Retention Time Among Common Xylenol Isomers

In a gas chromatographic analysis of technical cresols using a column with 4% trixylenyl phosphate and 3% Bentone B-27 on Embacel at 140 °C, the relative retention times of dimethylphenol isomers increased in a specific, reproducible order. 3,4-Dimethylphenol eluted last in the series, exhibiting the highest relative retention time, following 3,5-dimethylphenol, 2,3-dimethylphenol, 2,4-dimethylphenol, 2,5-dimethylphenol, and 2,6-dimethylphenol [1]. This distinct elution order, with 3,4-dimethylphenol being the most retained isomer under these conditions, provides a critical analytical fingerprint. Furthermore, on a modern PFs column, the absolute retention time for 3,4-dimethylphenol was determined to be 2.858 minutes, which is 0.280 minutes longer than that of 3,5-dimethylphenol at 2.578 minutes [2].

Analytical Chemistry Chromatography Isomer Separation

Atmospheric Reactivity: 3,4-Dimethylphenol Reacts with OH Radicals at a Lower Rate Constant Than 3,5-Dimethylphenol

The rate constant for the gas-phase reaction of 3,4-dimethylphenol with hydroxyl (OH) radicals, a primary atmospheric oxidant, has been experimentally determined to be in the range of (6.6–8.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K [1]. Specifically, one study reports a value of 8.27 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 295 K [2]. In contrast, the rate constant for the reaction of 3,5-dimethylphenol with OH radicals is significantly higher, reported at 1.13 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [1]. This represents a difference in reaction rate of approximately 40-70%, indicating that 3,5-dimethylphenol is considerably more reactive toward atmospheric oxidation and will have a shorter atmospheric lifetime than 3,4-dimethylphenol under identical conditions.

Atmospheric Chemistry Environmental Fate Reaction Kinetics

Aqueous Solubility: 3,4-Dimethylphenol is Approximately 4,760 mg/L at 25 °C, a Key Parameter for Environmental Partitioning

The aqueous solubility of 3,4-dimethylphenol has been reported as 4,760 mg/L at 25 °C [1]. This value is an essential input parameter for predicting the compound's fate and transport in aquatic environments and for designing extraction or remediation processes. While comprehensive head-to-head solubility data for all xylenol isomers under identical conditions are not always consolidated, this specific value for 3,4-dimethylphenol is consistently cited and can be compared to class-level trends. For instance, 3,5-dimethylphenol is also frequently reported to have similar solubility, but differences in crystal lattice energies due to varied methyl group positioning lead to measurable variations in solubility and melting point [2].

Environmental Chemistry Solubility Partitioning

Recommended Application Scenarios for 3,4-Dimethylphenol Based on Comparative Evidence


Biodegradation and Environmental Fate Studies Requiring a Metabolizable Phenolic Model Compound

3,4-Dimethylphenol is an ideal candidate for environmental microbiology and biodegradation studies where a metabolizable dimethylphenol is required. Its demonstrated ability to support bacterial growth via the meta-cleavage pathway in Alcaligenes eutrophus JMP 134, in contrast to the recalcitrant 3,5-dimethylphenol [1], makes it a preferred substrate for investigating microbial degradation kinetics and pathways. It serves as a more environmentally relevant model for a class of biodegradable phenolics compared to isomers that are poorly metabolized.

Analytical Method Development and Quality Control of Xylenol Mixtures

The distinct chromatographic behavior of 3,4-dimethylphenol, specifically its position as the last-eluting isomer in GC analyses on specific phases [1] and its unique absolute retention time of 2.858 min on PFs columns [2], makes it a critical reference standard. Procurement of high-purity 3,4-dimethylphenol is essential for developing robust analytical methods to resolve and quantify all six xylenol isomers in technical mixtures, environmental samples, or industrial process streams.

Synthesis of Antioxidants and Specialty Polymers Where Regiospecificity is Critical

3,4-Dimethylphenol is a key starting material for the synthesis of specific antioxidants, such as those derived from reactions with tert-butyl acetoacetate [1], and for the manufacture of modified polyimide resins [2]. The position of the methyl groups dictates the steric and electronic environment of the phenol ring, directly influencing the properties of the final polymer or antioxidant. Substitution with an incorrect isomer, such as 2,6- or 3,5-dimethylphenol, would yield a product with different steric hindrance and antioxidant efficacy, rendering the synthesis unsuccessful.

Regulatory Compliance and Safety Assessment with Lower Toxicological Burden

For industrial processes or product formulations where human or environmental exposure is a concern, the selection of 3,4-dimethylphenol over 2,6-dimethylphenol is supported by a higher oral Reference Dose (0.098 mg/day vs. 0.042 mg/day) and a higher Reportable Quantity (1000 vs. 100) [1]. This translates to potentially less stringent handling, reporting, and disposal requirements under U.S. EPA regulations, offering a tangible advantage in operational safety and regulatory compliance.

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